4-benzyl-7-hydroxy-5-oxo-N-(2-phenylethyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound belongs to the thienopyridine-carboxamide class, characterized by a fused thieno[3,2-b]pyridine core substituted with a benzyl group at position 4, a hydroxy group at position 7, and a carboxamide moiety at position 6 with a 2-phenylethyl side chain.
Properties
IUPAC Name |
4-benzyl-7-hydroxy-5-oxo-N-(2-phenylethyl)thieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-20-19(22(27)24-13-11-16-7-3-1-4-8-16)23(28)25(18-12-14-29-21(18)20)15-17-9-5-2-6-10-17/h1-10,12,14,26H,11,13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDNVRJPPDAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-7-hydroxy-5-oxo-N-(2-phenylethyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Oxidation: The oxo group can be introduced by oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine (2-phenylethylamine) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-7-hydroxy-5-oxo-N-(2-phenylethyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or potassium permanganate.
Reduction: The oxo group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C23H20N2O3S
- Molecular Weight : 404.48 g/mol
Structural Features
The compound comprises:
- A thienopyridine ring system which is known for its biological activity.
- Hydroxy and carbonyl functional groups that may contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
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Anticancer Activity :
- Preliminary studies indicate that this compound may inhibit specific cellular pathways involved in cancer progression. Its structural components allow it to interact with key proteins within cancer cells, potentially leading to apoptosis or reduced cell proliferation.
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Enzyme Inhibition :
- The compound has been explored as a biochemical probe to study enzyme activities. Its ability to bind selectively to certain enzymes suggests potential use in developing inhibitors for therapeutic purposes.
Biological Studies
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Cellular Mechanisms :
- Research has focused on understanding the mechanism of action of this compound at the cellular level, particularly its effects on mitochondrial function and energy metabolism. It has been shown to disrupt mitochondrial membrane potential, which is critical for ATP production.
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Pharmacological Investigations :
- Ongoing studies are evaluating the pharmacokinetics and pharmacodynamics of this compound, assessing its bioavailability, metabolism, and potential side effects in vivo.
Industrial Applications
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Material Science :
- The unique properties of this compound make it a candidate for developing new materials with specific chemical characteristics, potentially useful in coatings or polymers.
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Synthesis of Complex Molecules :
- It serves as a valuable building block in organic synthesis for creating more complex molecules with potential pharmaceutical applications.
Case Study 1: Anticancer Properties
A study investigated the effects of 4-benzyl-7-hydroxy-5-oxo-N-(2-phenylethyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further drug development.
Case Study 2: Enzyme Targeting
In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that it effectively reduced enzyme activity by binding at the active site, highlighting its potential use as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of 4-benzyl-7-hydroxy-5-oxo-N-(2-phenylethyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to antifungal effects . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Thienopyridine Derivatives
Key Analog: 4-Benzyl-7-hydroxy-5-oxo-N-[(pyridin-4-yl)methyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide ()
- Structural Difference : The carboxamide side chain at position 6 substitutes 2-phenylethyl with a pyridin-4-ylmethyl group.
- Implications :
Heterocyclic Core Modifications
Example 1: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure: Thiazolo[3,2-a]pyrimidine fused system (vs. thieno[3,2-b]pyridine).
- Key Features :
Example 2: 5-(4-Chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile ()
- Core Structure : Benzothiazolopyrido-pyrimidine system.
Pharmacologically Relevant Systems
Irinotecan Hydrochloride ()
- Core Structure: Pyrano[3',4':6,7]indolizino[1,2-b]quinoline.
- Relevance: While structurally distinct, this compound highlights how fused heterocyclic systems (e.g., pyridine/quinoline hybrids) are leveraged for therapeutic applications (e.g., topoisomerase inhibition) .
Comparative Data Table
Research Implications and Limitations
- Hydrogen Bonding : Patterns in similar compounds () suggest that the target’s hydroxy and carboxamide groups may participate in stabilizing intermolecular interactions.
- Knowledge Gaps: Direct experimental data on synthesis, bioactivity, and crystal structure are absent, necessitating further studies.
Biological Activity
Overview
4-benzyl-7-hydroxy-5-oxo-N-(2-phenylethyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a thienopyridine core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thienopyridine core through condensation reactions and the introduction of functional groups that enhance biological activity. The presence of a benzodioxole moiety and a carboxamide group contributes to its chemical reactivity and potential therapeutic applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyridine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cells.
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Cytotoxicity :
- In vitro studies demonstrated that this compound induces apoptosis in cancer cells, with a notable decrease in cell viability observed at concentrations as low as 0.05 µM after 24 hours of treatment .
- Maximal cytotoxic effects were recorded at higher concentrations (up to 25 µM), indicating a dose-dependent response .
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Mechanism of Action :
- The mechanism underlying its anticancer activity appears to involve the disruption of lipid metabolism and phospholipid metabolism pathways. Specifically, it has been suggested that thienopyridine compounds inhibit phosphoinositide phospholipase C (PI-PLC), leading to morphological changes in cancer cells characteristic of PI-PLC knockdown .
- Metabolomic profiling revealed alterations in glycolysis and gluconeogenesis pathways upon treatment with this compound, suggesting a shift in metabolic processes that favor apoptosis .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 0.05 | Induction of apoptosis |
| Cytotoxicity | HCT116 | 25–50 | Inhibition of PI-PLC |
| Metabolic Changes | MDA-MB-231 | N/A | Shift from lipid to glucose metabolism |
Case Studies
- Study on MDA-MB-231 Cells : A study investigated the effects of this compound on MDA-MB-231 cells, where significant cytotoxicity was observed with increased concentrations leading to apoptosis .
- Comparative Analysis : Another research effort compared various thieno[3,2-b]pyridine derivatives and found that those with shorter tethers exhibited similar or enhanced anti-proliferative activity compared to longer tethered compounds. This suggests structural modifications can optimize efficacy without compromising biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
